Etilefrine Hydrochloride

Description

See also: Etilefrine (has active moiety).

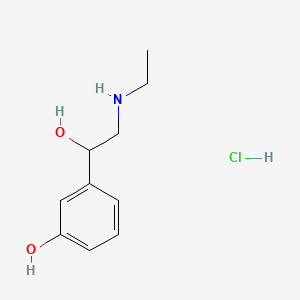

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNROWWHOBZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

709-55-7 (Parent) | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045322 | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-17-9, 534-87-2 | |

| Record name | Etilefrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Etilefrine Hydrochloride on Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action of etilefrine hydrochloride, a synthetic sympathomimetic amine used for the treatment of orthostatic hypotension. It details the drug's interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the resulting physiological effects. This guide includes summaries of quantitative data, detailed experimental protocols for assessing receptor binding and function, and visualizations of key pathways and workflows to support advanced research and drug development.

Introduction

This compound is a direct-acting sympathomimetic agent primarily indicated for the management of hypotension, particularly of orthostatic nature.[1][2] Structurally a substituted phenethylamine, etilefrine mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][3] Its therapeutic efficacy stems from its ability to stimulate the cardiovascular system by interacting with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system.[1][4] This guide elucidates the molecular pharmacology of etilefrine, focusing on its specific actions on adrenergic receptor subtypes and the downstream signaling pathways it modulates.

Adrenergic Receptor Interaction and Selectivity

Etilefrine's primary mechanism of action is the stimulation of both α- and β-adrenergic receptors.[2] The available literature indicates that it functions as a selective agonist for α1 and β1 adrenergic receptors, with some evidence of minor activity at β2 receptors.[5][6][7]

-

α1-Adrenergic Receptors: Located on vascular smooth muscle cells, the stimulation of α1 receptors by etilefrine is a key component of its pressor effect.[1][8] This interaction leads to smooth muscle contraction, causing vasoconstriction of arterioles and veins.[5][9] The resulting increase in peripheral vascular resistance contributes significantly to the elevation of systemic blood pressure.[1][6]

-

β1-Adrenergic Receptors: These receptors are predominantly found in cardiac tissue.[1] Etilefrine's agonism at β1 receptors leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][5] This enhances cardiac output, which, in conjunction with increased peripheral resistance, produces a robust and sustained increase in blood pressure.[1][6]

-

β2-Adrenergic Receptors: While the primary effects are mediated through α1 and β1 receptors, some in vitro studies suggest etilefrine has a much lower affinity for β2 adrenoreceptors compared to β1.[3]

Quantitative Pharmacological Data

Specific binding affinity (Ki/Kd) and functional potency (EC50) values for etilefrine at various adrenergic receptor subtypes are not extensively reported in publicly available literature. However, to provide a quantitative context for adrenergic pharmacology, the following table presents representative data for well-characterized endogenous and synthetic adrenergic agonists.

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (EC50) of Common Adrenergic Agonists

Note: This table provides illustrative data for reference and does not contain experimentally determined values for Etilefrine.

| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] |

| Epinephrine | α1A | 1.6 | 0.5 (IP-1 Accumulation) |

| β1 | 38 | 2.1 (cAMP Accumulation) | |

| β2 | 27 | 1.3 (cAMP Accumulation) | |

| Norepinephrine | α1A | 3.2 | 2.5 (IP-1 Accumulation) |

| β1 | 63 | 10 (cAMP Accumulation) | |

| β2 | 1100 | 70 (cAMP Accumulation) | |

| Phenylephrine | α1A | 25 | 20 (IP-1 Accumulation) |

| β1 | >10,000 | >10,000 (cAMP Accumulation) | |

| β2 | >10,000 | >10,000 (cAMP Accumulation) |

Data are representative values compiled from various pharmacological databases and are intended for comparative purposes only.

Intracellular Signaling Pathways

Etilefrine initiates distinct downstream signaling cascades upon binding to α1 and β1 adrenergic receptors. An additional pathway involving AMPK/Akt has also been identified.

α1-Adrenergic Receptor Signaling

The α1 receptor is coupled to the Gq family of G proteins.[4] Agonist binding by etilefrine initiates a cascade that increases intracellular calcium.

-

Gq Protein Activation: Etilefrine binding induces a conformational change in the α1 receptor, activating the associated Gq heterotrimeric G protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular substrates, leading to smooth muscle contraction.[4]

β1-Adrenergic Receptor Signaling

The β1 receptor is coupled to the Gs family of G proteins.[4] Its activation by etilefrine leads to an increase in intracellular cyclic AMP (cAMP).

-

Gs Protein Activation: Etilefrine binding to the β1 receptor activates the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Cellular Response: PKA phosphorylates key targets in cardiomyocytes, such as L-type calcium channels and phospholamban, which results in increased intracellular Ca2+ influx during action potentials and enhanced sarcoplasmic reticulum Ca2+ cycling. These events collectively increase the force (inotropic) and rate (chronotropic) of cardiac contraction.[4]

Modulation of AMPK/Akt Pathway

Recent evidence suggests etilefrine can also bidirectionally regulate the AMPK/Akt signaling pathway.[6][7] In PC-3 and 293T cells, etilefrine (10 μM) has been shown to significantly activate AMP-activated protein kinase (AMPK) by increasing phosphorylation at Thr172, while simultaneously inhibiting Akt phosphorylation at Ser473.[6][7] AMPK is a key cellular energy sensor that, when activated, shifts metabolism towards energy production.[10][11] The inhibition of Akt, a central node for cell growth and survival, suggests a complex interplay between etilefrine's adrenergic actions and core metabolic regulatory pathways.

Experimental Protocols

Protocol: Adrenergic Receptor Radioligand Competition Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of etilefrine for a specific adrenergic receptor subtype (e.g., α1A) expressed in a cell line.[2][8][12][13]

-

Membrane Preparation:

-

Harvest cells expressing the target receptor.

-

Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., phentolamine for α1 receptors) for non-specific binding.

-

50 µL of this compound at various concentrations (e.g., 10-11 M to 10-4 M).

-

50 µL of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a fixed concentration near its Kd value.

-

100 µL of the prepared cell membrane suspension (typically 50-120 µg protein).

-

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat.

-

Add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of etilefrine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Isolated Aortic Ring Functional Assay

This protocol provides a representative method to assess the vasoconstrictor (functional agonist) activity of etilefrine on α1-adrenergic receptors in vascular tissue.[1][3][14][15]

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved ethical guidelines.

-

Quickly excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in width.

-

The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the experimental design.

-

-

Organ Bath Setup:

-

Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing PSS.

-

Maintain the PSS at 37°C and continuously bubble it with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 40-60 minutes under a determined optimal passive tension (e.g., 1.5 g).

-

Replace the PSS in the bath every 15-20 minutes.

-

Test tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Rings that do not show a robust contraction are discarded.

-

Wash out the KCl and allow the rings to return to baseline tension.

-

-

Cumulative Concentration-Response Curve:

-

Once a stable baseline is achieved, add etilefrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 3x10-4 M).

-

Allow the contractile response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously throughout the experiment.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration of etilefrine.

-

Express the contraction as a percentage of the maximum response obtained with KCl or the maximum response to etilefrine itself.

-

Plot the percentage contraction against the log concentration of etilefrine.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect/efficacy).

-

Integration of Molecular Actions and Physiological Effects

The molecular actions of etilefrine at α1 and β1 receptors synergize to produce its primary therapeutic effect: an increase in systemic blood pressure. The vasoconstriction mediated by α1 receptors increases total peripheral resistance, while the β1-mediated increase in heart rate and contractility boosts cardiac output.

Conclusion

This compound exerts its antihypotensive effects through a dual mechanism involving the agonism of α1 and β1 adrenergic receptors.[1] Stimulation of α1 receptors leads to vasoconstriction and increased peripheral resistance, while β1 receptor activation enhances cardiac output.[5] These synergistic actions effectively raise systemic blood pressure. Furthermore, emerging data indicates a potential role for etilefrine in modulating fundamental cellular metabolic pathways like the AMPK/Akt system, suggesting a broader pharmacological profile than previously understood.[6] The experimental frameworks detailed herein provide a basis for further investigation into the quantitative pharmacology and cellular mechanisms of etilefrine and related sympathomimetic compounds.

References

- 1. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. revvity.com [revvity.com]

- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in anti-inflammation via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e-century.us [e-century.us]

An In-depth Technical Guide to the Pharmacological Profile of Etilefrine as a Sympathomimetic Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine widely utilized in the management of hypotensive states. Its therapeutic effect is primarily attributed to its direct agonist activity at adrenergic receptors, leading to cardiovascular responses that correct hypotension. This technical guide provides a comprehensive overview of the pharmacological profile of etilefrine, detailing its mechanism of action, receptor binding affinity, functional potency, and in vivo hemodynamic effects. The document includes detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular and physiological actions.

Introduction

Etilefrine is a member of the phenethylamine class of drugs and acts as a direct-acting sympathomimetic agent.[1][2] It is structurally related to endogenous catecholamines like epinephrine and norepinephrine. Clinically, it is employed to treat orthostatic hypotension and other forms of low blood pressure.[2] The primary mechanism of action of etilefrine involves the stimulation of the sympathetic nervous system through its interaction with adrenergic receptors, specifically α and β subtypes.[1][3] This guide will delve into the specific pharmacological characteristics of etilefrine, providing quantitative data and detailed experimental contexts.

Mechanism of Action

Etilefrine exerts its pharmacological effects by directly binding to and activating adrenergic receptors. Its primary targets are the α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[2]

-

α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasoconstriction. This action increases peripheral vascular resistance, a key factor in elevating systemic blood pressure.[1][3]

-

β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3] This leads to an overall increase in cardiac output, further contributing to the rise in blood pressure.

Quantitative Pharmacology

A precise understanding of a drug's interaction with its receptors is fundamental to its pharmacological profiling. This section summarizes the available quantitative data on etilefrine's binding affinity and functional potency at adrenergic receptors.

Adrenergic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher binding affinity.

Table 1: Etilefrine Adrenergic Receptor Binding Affinity

| Receptor Subtype | Test System | Radioligand | Ki/Kd (nM) | Reference |

| α1 | Rabbit iris—ciliary body membranes | [3H]-dihydroergocryptine | Data not available | [Generic protocol] |

| α2 | Data not available | Data not available | Data not available | |

| β1 | Rabbit iris—ciliary body membranes | [3H]-dihydroalprenolol | Data not available | [Generic protocol] |

| β2 | Data not available | Data not available | Data not available |

Functional Potency and Efficacy

Functional assays measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy.

Table 2: Etilefrine Functional Potency and Efficacy

| Receptor Subtype | Assay Type | Measured Response | Test System | EC50 | Emax | Reference |

| α1 | Inositol Phosphate Accumulation | IP3/IP1 production | Cultured rat ventricular myocytes | Data not available | Data not available | [Generic protocol] |

| β1 | cAMP Accumulation | cAMP levels | SK-N-MC cells | Data not available | ~100x less potent than isoproterenol | [4][5] |

| β2 | cAMP Accumulation | cAMP levels | Data not available | Data not available | Data not available |

Note: While it is established that etilefrine is a potent agonist, specific EC50 and Emax values from standardized functional assays are not consistently reported in publicly available literature.

Signaling Pathways

The activation of α1 and β1 adrenergic receptors by etilefrine initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a Gq protein-coupled receptor (GPCR). Its activation by etilefrine leads to the following cascade:

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is a Gs protein-coupled receptor. Its activation by etilefrine initiates the following cascade:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of etilefrine.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of etilefrine for adrenergic receptors using a filtration-based assay.[6][7]

-

Membrane Preparation: Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

-

Assay Procedure: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) and increasing concentrations of unlabeled etilefrine. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[6][7]

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of etilefrine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

cAMP Functional Assay (Generic Protocol)

This protocol outlines a general method for assessing the functional potency of etilefrine at Gs-coupled β-adrenergic receptors by measuring intracellular cyclic AMP (cAMP) accumulation.[4][8]

-

Cell Culture and Treatment: Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density. The cells are then treated with varying concentrations of etilefrine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

-

Data Analysis: The cAMP levels are plotted against the concentration of etilefrine, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5]

Inositol Phosphate Functional Assay (Generic Protocol)

This protocol describes a general method for evaluating the functional potency of etilefrine at Gq-coupled α1-adrenergic receptors by measuring the accumulation of inositol phosphates (IPs).[9][10]

-

Cell Labeling and Stimulation: Cells expressing the α1-adrenergic receptor are pre-labeled with [3H]-myo-inositol. After washing, the cells are stimulated with different concentrations of etilefrine in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).[10]

-

IP Extraction and Separation: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted and separated using anion-exchange chromatography.[10]

-

Quantification and Data Analysis: The radioactivity in the fractions corresponding to the different inositol phosphates is measured by liquid scintillation counting. The amount of total inositol phosphates or specifically IP1 is plotted against the etilefrine concentration to determine the EC50 and Emax.[9]

In Vivo Hemodynamic Studies

The ultimate pharmacological effect of etilefrine is its ability to raise blood pressure in vivo. This is assessed through hemodynamic studies in animal models and humans.

Table 3: In Vivo Hemodynamic Effects of Etilefrine

| Species | Dose | Route of Administration | Key Hemodynamic Changes | Reference |

| Dog | 0.1 mg/kg | Intravenous | ↑ Blood Pressure, ↑ Heart Rate | [3] |

| Human | 1-8 mg (infusion) | Intravenous | ↑ Pulse Rate, ↑ Cardiac Output, ↑ Stroke Volume, ↑ Mean Arterial Pressure | [11] |

| Human | 2 mg | Intravenous | ↑ Mean Arterial Pressure, ↑ Cardiac Index | [12] |

Animal Hemodynamic Study Protocol (Generic)

This protocol provides a general framework for assessing the hemodynamic effects of etilefrine in an anesthetized dog model.

-

Animal Preparation: A suitable animal model, such as a beagle dog, is anesthetized. Catheters are surgically placed in a femoral artery for direct blood pressure measurement and in a femoral vein for drug administration. ECG leads are attached to monitor heart rate and rhythm.

-

Experimental Procedure: After a stabilization period, baseline hemodynamic parameters are recorded. Etilefrine is then administered intravenously, often in increasing doses. Hemodynamic parameters, including systolic, diastolic, and mean arterial pressure, as well as heart rate, are continuously monitored and recorded.

-

Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose of etilefrine. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

Etilefrine is a direct-acting sympathomimetic amine with primary agonist activity at α1 and β1 adrenergic receptors. Its pharmacological action of increasing peripheral vascular resistance and cardiac output makes it an effective agent for the treatment of hypotension. This guide has provided a detailed overview of its pharmacological profile, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. The provided diagrams of signaling pathways and experimental workflows serve to visually summarize the key concepts. Further research to obtain more precise quantitative data on its receptor binding and functional potency would be beneficial for a more complete understanding of its pharmacology.

References

- 1. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. doctor2018.jumedicine.com [doctor2018.jumedicine.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Synthesis and Purification of Etilefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of etilefrine hydrochloride, a sympathomimetic amine used for the management of hypotension. The document details the core synthetic pathway, purification methodologies, and the underlying signaling mechanisms of the compound's activity.

Chemical Synthesis of this compound

The predominant synthetic route to this compound is a two-step process commencing from α-bromo-m-hydroxyacetophenone. This process involves an amination reaction followed by a catalytic hydrogenation to yield the final product.

Synthesis Pathway

The synthesis proceeds as follows:

-

Amination: α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine to form the intermediate, α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride.

-

Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to remove the benzyl protecting group and reduce the ketone, yielding etilefrine, which is subsequently isolated as the hydrochloride salt.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Amination of α-bromo-m-hydroxyacetophenone

This procedure is based on the method described in patent CN101921198A.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve α-bromo-m-hydroxyacetophenone in a solvent such as ethanol, ether, or benzene. The suggested weight ratio of α-bromo-m-hydroxyacetophenone to solvent is between 1:5 and 1:20.[1]

-

Addition of Reagent: While stirring the solution, add N-ethylbenzylamine at a controlled temperature of 10-20°C. The molar ratio of α-bromo-m-hydroxyacetophenone to N-ethylbenzylamine is typically 1:1 to 1:1.2.[1]

-

Reaction: Maintain the reaction mixture at this temperature for 3-6 hours.[1]

-

Isolation of Intermediate: After the reaction is complete, add a hydrochloric acid solution to adjust the pH to 0.5-1.5. Cool the mixture to below 10°C to precipitate the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride. The precipitate is then collected by filtration and washed.[1]

Step 2: Catalytic Hydrogenation

This procedure is also based on the method described in patent CN101921198A.[1]

-

Reaction Setup: Dissolve the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride intermediate in an alcohol solvent, such as methanol or ethanol. The weight ratio of the intermediate to the solvent is between 1:5 and 1:20.[1]

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Purge the reaction vessel with nitrogen and then introduce hydrogen gas. The reaction is carried out at a temperature of 30-40°C and a pressure not exceeding 0.05 MPa for 12-24 hours.[1]

-

Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of this compound. The crystals are collected by filtration and washed.[1]

Synthesis Data

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1. Amination | α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride | > 90 | > 95 |

| 2. Catalytic Hydrogenation | This compound (Crude) | > 90 | > 98 |

Purification of this compound

The primary method for the purification of this compound is recrystallization. This technique is effective in removing process-related impurities and achieving the high purity required for a pharmaceutical active ingredient.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alcohols such as ethanol or methanol are commonly used.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent with stirring.

-

Decolorization (Optional): If colored impurities are present, activated carbon may be added to the hot solution, followed by hot filtration to remove the carbon.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Data

The efficiency of recrystallization can be evaluated by the yield and the improvement in purity.

| Process | Product | Yield (%) | Purity (HPLC, %) |

| Recrystallization | Pure this compound | 85 - 95 | > 99.8 |

Note: A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.81% by HPLC.

Mechanism of Action: Signaling Pathways

Etilefrine is a direct-acting sympathomimetic agent that stimulates both α1 and β1 adrenergic receptors.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to vasoconstriction.

Caption: α1-Adrenergic receptor signaling pathway.

β1-Adrenergic Receptor Signaling

Stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, primarily in the heart, leads to increased heart rate and contractility.

Caption: β1-Adrenergic receptor signaling pathway.

Conclusion

The synthesis of this compound is a well-established process that can achieve high yields and purity through a two-step synthetic route followed by recrystallization. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. The data and diagrams presented in this guide offer a comprehensive technical resource for this purpose.

References

Etilefrine Hydrochloride: A Technical Guide to its Interaction with Alpha-1 and Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a direct-acting sympathomimetic amine that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and functional outcomes associated with etilefrine's agonistic activity at these two receptor subtypes. The document summarizes available quantitative data, details relevant experimental protocols for assessing receptor binding and function, and provides visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction

This compound is a synthetic amine derivative of phenylephrine, clinically utilized for the management of hypotensive states, particularly orthostatic hypotension.[2] Its therapeutic efficacy stems from its ability to mimic the actions of endogenous catecholamines, norepinephrine and epinephrine, at adrenergic receptors. By activating both α₁ and β₁ receptors, etilefrine induces a dual physiological response: vasoconstriction of peripheral blood vessels to increase systemic vascular resistance and an increase in cardiac chronotropy (heart rate) and inotropy (contractility), leading to enhanced cardiac output.[2][3] A thorough understanding of its receptor-specific interactions and downstream signaling is crucial for its appropriate clinical application and for the development of novel therapeutics targeting the adrenergic system.

Interaction with Alpha-1 Adrenergic Receptors

Etilefrine acts as an agonist at α₁-adrenergic receptors, which are predominantly located on the postsynaptic membranes of vascular smooth muscle cells.[3] Activation of these receptors is the primary mechanism by which etilefrine induces vasoconstriction.

Quantitative Data: Receptor Binding and Functional Potency

A comprehensive search of publicly available pharmacological databases and literature reviews did not yield specific quantitative data for the binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) of this compound at alpha-1 adrenergic receptors. This represents a notable gap in the publicly accessible data for this compound. The table below is provided as a template for such data.

| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Line | Reference |

| Kᵢ | Not Available | α₁ | Not Available | |

| EC₅₀ | Not Available | α₁ | Not Available | |

| Eₘₐₓ | Not Available | α₁ | Not Available |

Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[4] The binding of etilefrine to the α₁-receptor initiates a conformational change, leading to the activation of the Gq protein. This triggers a well-defined downstream signaling cascade.[5]

Experimental Protocols

This protocol is designed to determine the binding affinity (Kᵢ) of etilefrine for the α₁-adrenergic receptor.

-

Objective: To determine the inhibitory constant (Kᵢ) of etilefrine by measuring its ability to displace a known radiolabeled antagonist from α₁-adrenergic receptors.

-

Materials:

-

Cell membranes expressing α₁-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver).

-

Radiolabeled antagonist (e.g., [³H]-Prazosin).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., high concentration of phentolamine).

-

Glass fiber filters.

-

Scintillation counter and fluid.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]-Prazosin and varying concentrations of etilefrine.

-

In parallel, incubate membranes with [³H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the etilefrine concentration to obtain an IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in inducing smooth muscle contraction.

-

Objective: To quantify the vasoconstrictor effect of etilefrine on isolated arterial tissue.

-

Materials:

-

Rat thoracic aorta.

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

-

Organ bath system with isometric force transducers.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Excise the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g).

-

Construct a cumulative concentration-response curve by adding increasing concentrations of etilefrine to the organ bath.

-

Record the isometric tension developed by the aortic rings at each concentration.

-

Plot the contractile response against the logarithm of the etilefrine concentration.

-

Determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal contractile response) from the resulting sigmoidal curve.

-

Interaction with Beta-1 Adrenergic Receptors

Etilefrine's agonism at β₁-adrenergic receptors, located primarily in the heart, is responsible for its positive chronotropic and inotropic effects.[1]

Quantitative Data: Receptor Binding and Functional Potency

| Parameter | Value | Receptor Subtype(s) | Tissue/Cell Line | Reference |

| Kᵢ | Not Available | β₁ | Not Available | |

| EC₅₀ | Not Available | β₁ | Not Available | |

| Eₘₐₓ | Not Available | β₁ | Not Available |

Signaling Pathway

Beta-1 adrenergic receptors are coupled to the Gs family of G-proteins.[6] Etilefrine binding initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]

Experimental Protocols

This functional assay quantifies the ability of etilefrine to stimulate the production of the second messenger cAMP.

-

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in stimulating cAMP production in cells expressing β₁-adrenergic receptors.

-

Materials:

-

Cultured cells expressing β₁-adrenergic receptors (e.g., HEK293 or CHO cells).

-

This compound solutions of varying concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

-

-

Procedure:

-

Seed the cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Stimulate the cells with varying concentrations of etilefrine for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable assay kit.

-

Plot the cAMP concentration against the logarithm of the etilefrine concentration.

-

Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

-

This ex vivo model allows for the assessment of etilefrine's direct effects on cardiac chronotropy and inotropy.

-

Objective: To measure the positive chronotropic and inotropic effects of etilefrine on an isolated mammalian heart.

-

Materials:

-

Rat or guinea pig heart.

-

Langendorff apparatus.

-

Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

-

Intraventricular balloon catheter connected to a pressure transducer.

-

ECG electrodes.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Excise the heart and mount it on the Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

-

Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

-

Attach ECG electrodes to record heart rate.

-

Allow the heart to stabilize.

-

Infuse increasing concentrations of etilefrine into the perfusion solution.

-

Record changes in heart rate (chronotropy) and left ventricular developed pressure (inotropy).

-

Plot the changes in these parameters against the logarithm of the etilefrine concentration to generate dose-response curves and determine EC₅₀ values.

-

Experimental Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like etilefrine at adrenergic receptors.

Conclusion

This compound is a clinically relevant sympathomimetic agent that exerts its therapeutic effects through the dual agonism of α₁ and β₁ adrenergic receptors. Its action on α₁ receptors leads to vasoconstriction via the Gq-PLC-IP₃/DAG pathway, while its stimulation of β₁ receptors enhances cardiac function through the Gs-adenylyl cyclase-cAMP pathway. While its qualitative mechanism of action is well-understood, there is a clear need for publicly accessible, quantitative pharmacological data (Kᵢ, EC₅₀, Eₘₐₓ) to allow for a more precise understanding of its receptor interactions. The experimental protocols detailed in this guide provide a framework for obtaining such data, which would be invaluable for future research and development in the field of cardiovascular pharmacology.

References

- 1. Sympathomimetic amine compounds and hepatotoxicity: Not all are alike—Key distinctions noted in a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

Navigating the Preclinical Journey of Etilefrine: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine, a sympathomimetic amine, is clinically utilized for the management of hypotensive states. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for the successful translation of this therapeutic agent to clinical practice and for the development of novel formulations. This in-depth technical guide synthesizes the available data on the pharmacokinetics and metabolism of etilefrine in key preclinical species, providing researchers with a comprehensive resource to inform their drug development programs. While extensive quantitative data in common preclinical models is not widely available in publicly accessible literature, this guide consolidates the existing knowledge to provide a foundational understanding.

I. Pharmacokinetics of Etilefrine in Preclinical Models

The pharmacokinetic profile of etilefrine has been partially characterized in rodent models. The available data, primarily from studies in rats, offers insights into its bioavailability and absorption characteristics. Comprehensive pharmacokinetic data in other common preclinical species, such as dogs, is notably limited in the published literature.

Data Presentation: Pharmacokinetic Parameters in Rats

A study in rats provides comparative bioavailability data for different routes of administration.[1]

| Parameter | Intravenous (IV) | Intragastric (Oral) | Buccal |

| Absolute Bioavailability (%) | 100 | < 10 | > 20 |

Data sourced from a study on the absorption behavior of etilefrine after buccal administration in rats.[1]

II. Metabolism of Etilefrine in Preclinical Models

The biotransformation of etilefrine is a critical determinant of its efficacy and duration of action. While detailed metabolite profiling in preclinical species is not extensively documented, studies in humans provide significant insights that are likely to be relevant to preclinical models. The primary metabolic pathways identified are conjugation and, to a lesser extent, oxidation.

Identified Metabolic Pathways:

Based on human studies, the main metabolic transformations of etilefrine include:

-

Sulfuric Acid Conjugation: The principal metabolic route involves the conjugation of the phenolic hydroxyl group with sulfuric acid, forming the sulfuric acid ester of etilefrine.[2] This is a common pathway for phenolic compounds.

-

Formation of Tetrahydroisoquinolines: Two isomeric tetrahydroisoquinoline derivatives have been identified as basic metabolites. These are thought to be formed through a condensation reaction of etilefrine with formaldehyde. These metabolites are excreted in both their free form and as conjugates with sulfuric acid.[2]

-

Oxidative Deamination: A minor metabolic pathway involves the oxidative deamination of the ethylamino side chain, leading to the formation of the corresponding hydroxymandelic acid.[1]

The metabolic pattern suggests that etilefrine, having a hydroxyl group in the meta-position of the benzene ring, is predominantly metabolized via conjugation, in contrast to para-hydroxylated phenylalkylamines which are mainly deaminated.[1]

Mandatory Visualization: Metabolic Pathway of Etilefrine

Caption: Proposed metabolic pathway of etilefrine.

III. Experimental Protocols

Detailed experimental protocols for etilefrine ADME studies are not extensively published. The following sections provide representative methodologies for key in vivo and in vitro experiments based on general principles and available information for similar compounds.

A. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of etilefrine following intravenous and oral administration in rats.

Experimental Workflow Visualization

References

An In-depth Technical Guide to Etilefrine Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of etilefrine hydrochloride, a direct-acting sympathomimetic agent. The document details its molecular structure, physicochemical properties, and pharmacological mechanism of action, with a focus on its interaction with adrenergic receptors and downstream signaling pathways. Detailed experimental protocols for its analysis and in-vitro assessment are also provided to support further research and development.

Molecular Structure and Identification

This compound is a synthetic sympathomimetic amine, structurally related to phenylephrine.[1] Its chemical structure consists of a phenol ring substituted with a 2-(ethylamino)-1-hydroxyethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility.

The IUPAC name for the active moiety is (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol.[2] As a hydrochloride salt, its full IUPAC name is 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride.[3]

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | [3] |

| Molecular Formula | C₁₀H₁₆ClNO₂ | [1][4] |

| Molecular Weight | 217.69 g/mol | [1][3][5] |

| CAS Number | 943-17-9 | [4][5][6] |

| Canonical SMILES | CCNCC(C1=CC(=CC=C1)O)O.Cl | [1] |

| InChI Key | KTNROWWHOBZQGK-UHFFFAOYSA-N | [1][7] |

Physicochemical Properties

Etilefrine HCl is a white to off-white crystalline powder.[4][5][6] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 117 - 123 °C | [5] |

| Solubility | Freely soluble in water, soluble in ethanol (96%). | [6] |

| Water Solubility | 13.8 mg/mL (Predicted) | [7][8] |

| logP | 0.01 (Predicted) | [7][8] |

| pKa (Strongest Acidic) | 9.1 (Predicted) | [7][8] |

| pKa (Strongest Basic) | 9.73 (Predicted) | [7][8] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Storage | Store at room temperature or 4°C, sealed, away from moisture. | [4] |

Pharmacological Properties and Mechanism of Action

Etilefrine is a direct-acting sympathomimetic agent with a high affinity for α₁- and β₁-adrenergic receptors.[2][9] Its therapeutic effect, primarily the elevation of blood pressure, is a direct consequence of its dual agonist activity.[10][11]

Adrenergic Receptor Stimulation

-

α₁-Adrenergic Receptor Agonism : Stimulation of α₁-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[10][12] This action increases peripheral vascular resistance, which is a primary contributor to the elevation of systemic blood pressure.[5][10]

-

β₁-Adrenergic Receptor Agonism : Etilefrine also stimulates β₁-adrenergic receptors in the heart.[10][12] This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), leading to an overall increase in cardiac output.[2][10]

The combined effects of increased peripheral resistance and enhanced cardiac output result in a robust and sustained improvement in blood pressure, making it effective for treating hypotensive states like orthostatic hypotension.[10][11][13]

Modulation of AMPK/Akt Pathway

Beyond its primary adrenergic activity, etilefrine has been shown to bidirectionally regulate the AMPK/Akt signaling pathway.[4] In PC-3 and 293T cells, treatment with etilefrine (10 μM) leads to a significant increase in the phosphorylation of AMPKα at Thr172 and an inhibition of Akt phosphorylation at Ser473.[4] This suggests that etilefrine activates AMPK while inhibiting the Akt pathway, a mechanism that may be relevant in cardiovascular research beyond its pressor effects.[4]

References

- 1. Fher Brand of this compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Etilefrine - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H16ClNO2 | CID 164652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 943-17-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. e-lactancia.org [e-lactancia.org]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

The Discovery and Pharmacological Journey of Etilefrine in Hypotension Management

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of etilefrine, a sympathomimetic amine used in the management of hypotension. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its pharmacology, key experimental findings, and the evolution of its clinical application.

Discovery and Historical Development

Etilefrine was first described and introduced for medical use by 1949.[1] It is a synthetic sympathomimetic amine, chemically known as 3,β-dihydroxy-N-ethylphenethylamine, and is structurally related to epinephrine and phenylephrine.[1] Marketed under trade names like Effortil, it became a therapeutic option for treating various forms of hypotension, most notably orthostatic hypotension.[1][2]

The development of etilefrine has been marked by numerous clinical investigations to ascertain its efficacy and safety. Early studies focused on its hemodynamic effects, demonstrating its ability to increase cardiac output, stroke volume, and blood pressure.[1] Over the years, its application has been explored in different clinical scenarios, including levodopa-induced orthostatic hypotension, hypotension associated with anesthesia, and vasovagal syncope.[3][4][5] While some studies have shown positive outcomes in stabilizing blood pressure, others, such as the Vasovagal Syncope International Study (VASIS), a double-blind, randomized, placebo-controlled trial, did not find etilefrine to be superior to placebo in preventing vasovagal syncope.[3]

A pivalate ester of etilefrine, etilefrine pivalate, was also developed with the aim of inhibiting first-pass metabolism and improving its oral effectiveness.[6] In a long-term trial, equimolar doses of etilefrine pivalate were found to be almost twice as active as etilefrine in augmenting systolic blood pressure.[6]

Chemical Synthesis

The synthesis of etilefrine hydrochloride can be achieved through a multi-step process. A common method involves the amination of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation to yield etilefrine. The final product is then converted to its hydrochloride salt.

Mechanism of Action and Signaling Pathways

Etilefrine is a direct-acting sympathomimetic agent that functions as an agonist at adrenergic receptors.[7] Its primary therapeutic effects are mediated through the stimulation of α1- and β1-adrenergic receptors, with some activity at β2-adrenergic receptors as well.[1][2][7][8]

-

α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[7][9][10]

-

β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an increased cardiac output which further contributes to the rise in blood pressure.[7][10]

In vitro studies have suggested that etilefrine has a significantly higher affinity for β1 receptors than for β2 receptors.[1] More recent research has also indicated that etilefrine can modulate the AMPK/Akt pathway, showing activation of AMPKα and inhibition of Akt phosphorylation in certain cell lines.[11]

References

- 1. Etilefrine - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. ahajournals.org [ahajournals.org]

- 4. scielo.org.co [scielo.org.co]

- 5. Etilefrine in the treatment of levodopa-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. etilefrine | Dosing & Uses | medtigo [medtigo.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Etilefrine | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

In-depth review of etilefrine hydrochloride's cardiovascular effects

An In-depth Technical Guide to the Cardiovascular Effects of Etilefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic sympathomimetic amine used clinically for the management of hypotension, particularly orthostatic hypotension.[1][2] Marketed under trade names like Effortil, it functions as a vasopressor by mimicking the effects of endogenous catecholamines on the cardiovascular system.[2] Its primary therapeutic action is to elevate blood pressure, thereby alleviating symptoms such as dizziness and syncope associated with hypotensive states.[1][2] This technical guide provides a comprehensive review of the cardiovascular effects of etilefrine, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols.

Mechanism of Action

This compound exerts its cardiovascular effects primarily through the stimulation of adrenergic receptors.[1][3] It is a direct-acting sympathomimetic agent with agonist activity at both alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][4][5] This dual agonism results in a coordinated physiological response that increases blood pressure.

-

Alpha-1 Adrenergic Receptor Stimulation : Etilefrine activates α₁-adrenergic receptors located on vascular smooth muscle cells.[1][3] This activation triggers a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[1][4]

-

Beta-1 Adrenergic Receptor Stimulation : Stimulation of β₁-adrenergic receptors, found predominantly in the heart, enhances myocardial contractility (a positive inotropic effect) and increases heart rate (a positive chronotropic effect).[1][3][4] These actions collectively boost cardiac output, further contributing to the rise in blood pressure.[1][4]

Some studies indicate that etilefrine has a much higher affinity for β₁ receptors than for β₂ receptors and a relatively low affinity for α-receptors compared to norepinephrine.[5][6] The combination of increased cardiac output and elevated peripheral resistance produces a robust and sustained improvement in blood pressure.[1]

Signaling Pathways

The binding of etilefrine to α₁ and β₁ receptors initiates distinct intracellular signaling cascades. The diagram below illustrates these pathways in vascular smooth muscle and cardiac muscle cells.

Caption: Adrenergic signaling pathways activated by etilefrine.

Quantitative Cardiovascular Effects

The hemodynamic effects of etilefrine have been quantified in various human and animal studies. Intravenous administration generally leads to increases in pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[5][7] Notably, the effect on peripheral vascular resistance can be dose-dependent; it may fall at lower infusion rates (1-8 mg) and rise at higher dosages.[5][7]

Human Studies

The following tables summarize quantitative data from clinical investigations.

Table 1: Hemodynamic Effects During Aortic Surgery Study Population: 13 patients undergoing aortofemoral bypass operations. Intervention: 2 mg this compound IV to counteract hypotension after aortic cross-clamp release.

| Parameter | Before Etilefrine (Post-Clamp Release) | 2 Mins After Etilefrine | 5 Mins After Etilefrine |

| Mean Arterial Pressure (mmHg) | 71.2 (±10.4) | 92.5 (±12.7) | 90.8 (±12.7) |

| Heart Rate (beats/min) | 85.5 (±13.9) | 88.4 (±13.7) | 86.8 (±14.3) |

| Cardiac Index (L/min/m²) | 2.0 (±0.5) | 2.5 (±0.6) | 2.5 (±0.7) |

| Total Peripheral Resistance (dyn.s.cm⁻⁵) | 1481 (±441) | 1515 (±438) | 1489 (±462) |

| Pulmonary Capillary Wedge Pressure (mmHg) | 7.9 (±4.3) | 10.8 (±4.5) | 10.7 (±4.5) |

| LVSWI (g.m.m⁻²) | 20.2 (±7.8) | 32.2 (±11.1) | 31.4 (±11.8) |

| RVSWI (g.m.m⁻²) | 3.5 (±1.5) | 5.2 (±2.0) | 5.1 (±2.1) |

| Data derived from Retief et al., 1984. Values are mean (±SD). LVSWI: Left Ventricular Stroke Work Index; RVSWI: Right Ventricular Stroke Work Index.[6] |

Table 2: Effects on Spinal Anesthesia-Induced Hypotension Study Population: 40 patients (ASA I or II) scheduled for lower extremity surgery. Intervention: Oral etilefrine 15 mg vs. control, 60 mins before subarachnoid block.

| Parameter | Etilefrine Group (n=20) | Control Group (n=20) | Statistical Significance |

| Incidence of Hypotension | 20% | 30% | Not specified |

| Fall in Systolic Arterial Pressure | Significantly less than control | Greater fall | p < 0.05 |

| Fall in Mean Arterial Pressure | Significantly less than control | Greater fall | p < 0.05 |

| Requirement for IV Etilefrine Rescue | Less than control | More than etilefrine group | p < 0.05 |

| Data derived from Bouaggad et al., 2000. Hypotension defined as a 30% decrease from baseline SAP/MAP or SAP <90 mmHg.[8] |

Table 3: Long-Term Effects of Etilefrine Pivalate on Orthostatic Hypotension Study Population: 60 patients with orthostatic dysregulation. Intervention: 20 mg oral etilefrine pivalate daily for 2-6 months.

| Parameter | Change from Baseline | Statistical Significance |

| Systolic Blood Pressure | +40.3 mmHg | p < 0.01 |

| Blood Pressure Amplitude | +37.5 mmHg | p < 0.01 |

| Heart Rate | Virtually unaltered | Not significant |

| Diastolic Blood Pressure | Unchanged | Not significant |

| Data derived from Haustein, 1981. Effects reached steady state approaching 6 months of therapy.[9] |

Animal Studies

Table 4: Hemodynamic Effects in Animal Models

| Animal Model | Dose & Route | Key Cardiovascular Findings |

| Anesthetized Mongrel Dogs | 0.1 mg/kg IV (single dose) | - Increase in blood pressure and heart rate.[4][10] |

| Anesthetized Dogs (with partial myocardial ischemia) | 0.04 mg/kg IV | - Increased systolic aortic pressure, decreased diastolic aortic pressure, increased heart rate.[11] |

| 0.2 mg/kg IV | - Greater increase in heart rate and cardiac minute volume.[11]- Initial decrease then significant rise in aortic pressure.[11] | |

| New Zealand White Rabbits | 50 µg/kg IV (single dose) | - Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Reduced total peripheral resistance.[4] |

| 200 µg/kg IV (single dose) | - Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Increased total peripheral resistance.[4] | |

| Data derived from MedChemExpress and Z Kardiol, 1980.[4][10][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies investigating etilefrine's cardiovascular effects.

Protocol: Management of Hypotension During Aortic Surgery

-

Objective : To assess the efficacy of etilefrine in counteracting the decrease in blood pressure following the release of an aortic cross-clamp.[6]

-

Study Population : 13 patients (ages 48-71) scheduled for elective repair of abdominal aortic aneurysms or aortofemoral occlusion.[6]

-

Methodology :

-

Informed consent was obtained under a protocol approved by the institutional Ethics Committee.[6]

-

Anesthesia was standardized. Hemodynamic monitoring included intra-arterial pressure, central venous pressure, pulmonary capillary wedge pressure (PCWP), and cardiac output via a Swan-Ganz catheter.[6]

-

Baseline hemodynamic measurements were taken approximately 15 minutes before the planned release of the aortic cross-clamp.[6]

-

Measurements were repeated immediately after clamp release.[6]

-

If the Mean Arterial Pressure (MAP) decreased by more than 20% of the pre-release value, 2 mg of this compound was administered intravenously.[6]

-

Hemodynamic measurements were repeated at 2 and 5 minutes post-administration.[6]

-

-

Endpoint : The primary outcome was the change in MAP and other hemodynamic parameters following etilefrine administration.[6]

Protocol: Prevention of Spinal Anesthesia-Induced Hypotension

The workflow for this type of randomized controlled trial is illustrated below.

Caption: Workflow for a clinical trial on etilefrine premedication.

-

Objective : To determine the efficacy of oral etilefrine in preventing hypotension induced by spinal anesthesia.[8]

-

Study Design : A randomized, controlled study.[8]

-

Methodology :

-

Forty ASA grade I or II patients, aged 23-60 years, were enrolled.[8]

-

Patients were randomly allocated into two groups of 20.[8]

-

Etilefrine Group : Received 15 mg of oral etilefrine 60 minutes before the subarachnoid block.[8]

-

Control Group : Received no etilefrine premedication.[8]

-

Spinal anesthesia was administered using 0.5% isobaric bupivacaine.[8]

-

Hypotension was defined as a 30% decrease from baseline systolic or mean arterial pressure, or a systolic value <90 mmHg.[8]

-

Episodes of hypotension were treated with intravenous boluses of etilefrine (2 mg).[8]

-

-

Endpoints : The primary endpoints were the overall incidence of hypotension and the magnitude of the fall in arterial pressure. The secondary endpoint was the total dose of intravenous etilefrine required for rescue.[8]

Summary of Physiological Effects

This compound reliably increases blood pressure through a dual mechanism involving both the heart and the peripheral vasculature. Its stimulation of β₁-receptors enhances cardiac output, while its α₁-agonist activity induces vasoconstriction, increasing peripheral resistance. This combined action makes it an effective agent for treating various forms of hypotension.

The diagram below provides a high-level overview of etilefrine's integrated cardiovascular effects.

Caption: Logical flow of etilefrine's cardiovascular effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Etilefrine - Wikipedia [en.wikipedia.org]

- 6. journals.co.za [journals.co.za]

- 7. The cardiovascular effects of etilefrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of oral etilefrine premedication on the incidence of hypotension during spinal anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term effect of etilefrine pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. [Experimental investigations on the effect of etilefrinhydrochloride (Effortil) on heart and circulation of animals with partial ischaemic damage of the myocardium (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilefrine's Role as an AMPK Activator: A Technical Guide on its Cellular Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine, well-established as an α1 and β1 adrenergic receptor agonist, primarily used in the management of hypotension.[1][2][3][4] Emerging evidence, however, suggests a novel role for Etilefrine in cellular metabolism as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides an in-depth analysis of the current understanding of Etilefrine's function as an AMPK activator, its impact on related signaling pathways, and the experimental basis for these observations. It is important to note that the primary data linking Etilefrine directly to AMPK activation is derived from commercial technical datasheets, and as of this writing, a peer-reviewed publication detailing these specific findings has not been identified.[1][2][3] This guide synthesizes the available data and places it within the broader context of adrenergic signaling and AMPK regulation.

Quantitative Data on Etilefrine's Effect on AMPK and Akt Signaling

The following data summarizes the observed effects of Etilefrine hydrochloride on the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and Akt at Serine 473 (a key activating phosphorylation site) in prostate cancer (PC-3) and human embryonic kidney (293T) cell lines.[1][2]

Table 1: Effect of this compound on AMPKα (Thr172) Phosphorylation [1][2]

| Cell Line | Concentration | Incubation Time | Fold Increase in Phospho-AMPKα (Thr172) vs. Control |

| PC-3 | 10 µM | 1-2 hours | 1.5 - 2.0 |

| 293T | 10 µM | 1-2 hours | 1.5 - 2.0 |

Table 2: Effect of this compound on Akt (Ser473) Phosphorylation [1][2]

| Cell Line | Concentration | Incubation Time | Fold Decrease in Phospho-Akt (Ser473) vs. Control |

| PC-3 | 10 µM | 1-2 hours | 0.2 - 0.4 |